6-(4-chlorophenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
The compound “6-(4-chlorophenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one” belongs to the class of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines are known for their synthetic potential and are considered promising scaffolds for the design of new medicines, including anticancer drugs .
Synthesis Analysis
The synthesis of thiazolo[3,2-a]pyrimidines has been achieved through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products .Molecular Structure Analysis
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidines have been synthesized via various synthetic approaches. Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Scientific Research Applications
- Notably, compounds 4g and 4f demonstrated potent cytotoxic activity. Compound 4g exhibited an IC50 value of 3.1 ± 0.4 µM against A549 cells and 9.8 ± 0.4 µM against HeLa cells. Compound 4f showed an IC50 value of 6.8 ± 0.7 µM against MCF-7 cells .
- Novel 3,5-diaryl-thiazolo[4,5-d] derivatives, including some based on this scaffold, exhibited antiproliferative effects against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, melanoma, ovarian cancer, and renal cancer .
- Researchers have explored 1,3-thiazolidine pyrimidine derivatives containing this moiety for their antibacterial properties. These compounds were tested against bacterial strains, including Citrobacter sp., Escherichia coli, Klebsiella sp., Proteus mirabilis, Pseudomonas aeruginosa , and others .
- This hybrid molecule has been investigated as an acetylcholinesterase inhibitor , calcium antagonist , antihypertensive , antitubercular , antiviral , and more .
Anticancer Activity
Antiproliferative Effects
Antibacterial Activity
Polymerization Reactions
Other Therapeutic Uses
Drug Design and Development
Future Directions
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
6-(4-chlorophenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS/c13-9-3-1-8(2-4-9)10-7-14-12-15(11(10)16)5-6-17-12/h1-4,7H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIXZNTWDMHSAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-chlorophenyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
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